N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide
Description
Properties
IUPAC Name |
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-13-10-14(4-9-18(13)25-3)17-11-27-20(21-17)22-19(23)12-26-16-7-5-15(24-2)6-8-16/h4-11H,12H2,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANUQGPIRIULIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions:
Thioether Formation: The thioether linkage is formed by reacting the thiazole derivative with a suitable thiol compound under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkyl halides, and nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydrothiazole derivatives.
Substitution Products: Various substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Thiazole Derivatives in Drug Design
Thiazole compounds are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide has been investigated for its potential as a pharmacological agent. Its structure enables it to interact with various biological targets, making it a candidate for further development in drug discovery.
Case Studies and Findings
Research has indicated that thiazole derivatives can inhibit key enzymes involved in disease pathways. For instance, thiazole-based compounds have shown promise as inhibitors of fructose-1,6-bisphosphatase, an enzyme crucial in gluconeogenesis. Inhibiting this enzyme could provide therapeutic benefits for managing diabetes and metabolic syndrome .
Antiviral Applications
Antiviral Activity
Thiazole derivatives have been recognized for their antiviral properties against several viruses, including HIV and coronaviruses. Studies have demonstrated that certain thiazole compounds exhibit significant antiviral activity by inhibiting viral replication at low micromolar concentrations .
Research Insights
For example, modifications to thiazole compounds have resulted in enhanced potency against viruses like MERS-CoV, with some derivatives achieving IC50 values as low as 0.09 μM . This highlights the potential of this compound as a lead compound for developing new antiviral therapies.
Therapeutic Applications in Metabolic Disorders
Potential Hypoglycemic Effects
The compound's structural features suggest potential applications in treating metabolic disorders such as diabetes mellitus. Research indicates that thiazole derivatives can act as hypoglycemic agents by modulating glucose metabolism .
Mechanism of Action
The proposed mechanism involves the inhibition of enzymes like fructose-1,6-bisphosphatase, which plays a significant role in gluconeogenesis. By targeting this pathway, the compound may help regulate blood sugar levels effectively.
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide involves its interaction with specific molecular targets. The thiazole ring and the methoxy groups may play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound may interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The target compound’s 4-methoxy-3-methylphenyl group introduces steric hindrance and lipophilicity compared to simpler 4-methoxyphenyl analogs (e.g., Compound 16). This may reduce solubility but enhance membrane permeability .
- Heterocyclic Variations : Pyridine (Compound 1c) and benzothiazole (Compound 3f) cores alter electronic properties and bioavailability. Thiazole derivatives generally exhibit higher aromaticity, favoring rigid binding to flat enzyme pockets .
- Synthetic Efficiency : Yields for thiazole-acetamide derivatives range from 60–86%, with piperazine-containing analogs (e.g., Compound 16) achieving higher yields due to optimized nucleophilic substitution conditions .
2.2. Functional Group Comparisons
- Thioether vs.
- Methoxy Substitutions: The dual methoxy groups in the target compound (vs. mono-methoxy in Compound 16) may enhance electron-donating effects, stabilizing interactions with enzymes like MMPs or CD73 .
Biological Activity
Overview
N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a thiazole-based compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential applications.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of methoxy and methyl groups on the phenyl rings enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 403.5 g/mol |
| XLogP3-AA | 3.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 7 |
The proposed mechanism of action for this compound includes:
- Antimicrobial Activity : The thiazole nucleus is known to inhibit bacterial lipid biosynthesis, which is crucial for maintaining cell membrane integrity. This inhibition leads to cell death in susceptible bacterial strains .
- Anticancer Activity : Research indicates that this compound can induce apoptosis (programmed cell death) and autophagy in cancer cells. It has shown effectiveness against various cancer cell lines, including melanoma and pancreatic cancer, by disrupting cellular homeostasis and promoting cell cycle arrest .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often linked to specific structural features:
- Substituents on Phenyl Rings : The presence of electron-donating groups, such as methoxy groups, enhances the compound's potency against cancer cells by increasing electron density, which facilitates interactions with target proteins .
- Thiazole Ring Modifications : Variations in the thiazole structure can significantly affect the compound's bioactivity. For instance, modifications that enhance lipophilicity or alter steric hindrance can improve cellular uptake and target specificity .
Case Studies and Research Findings
- Antimicrobial Properties : A study demonstrated that related thiazole compounds exhibited significant antibacterial activity comparable to standard antibiotics like norfloxacin. The structure modifications influenced their efficacy against various bacterial strains .
- Anticancer Efficacy : In vitro studies have shown that derivatives of this compound induce apoptosis in resistant cancer cell lines. One lead compound displayed an IC50 value indicating potent cytotoxicity against melanoma cells, significantly reducing tumor growth in xenograft models .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for the compound, which is crucial for its development as a therapeutic agent .
Q & A
Q. Table 1. Key Synthetic Parameters for Analog Optimization
Q. Table 2. Pharmacological Profiling of Selected Analogs
| Compound | Target IC (nM) | Cell Line Activity (GI, µM) | Key Structural Feature |
|---|---|---|---|
| 9c (4-Bromo) | CD73: 12 ± 2 | HCT-116: 0.45 | Bromophenyl substitution |
| 16 (Benzimidazole) | EGFR: 85 ± 10 | MCF-7: 1.2 | Benzimidazole-thio linkage |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
